5,6-Dichloro-1H-indole-3-carbaldehyde
Overview
Description
5,6-Dichloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole-3-carbaldehyde derivatives, which include 5,6-dichloro-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
Indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity
Biochemical Pathways
Indole derivatives are known to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5,6-Dichloro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It acts as a precursor for the generation of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . The compound interacts with various enzymes and proteins, facilitating C–C and C–N coupling reactions and reductions. These interactions are crucial for the formation of complex molecules with potential therapeutic applications.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the production of interleukin-22 in intestinal immune cells, thereby facilitating mucosal reactivity . Additionally, it may impact the expression of genes involved in inflammatory responses and cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to receptors such as the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This interaction plays a crucial role in maintaining mucosal homeostasis and immune responses. Furthermore, the compound’s aldehyde group allows it to participate in various condensation reactions, forming biologically active intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but it can undergo oxidation to form indole-3-carboxylic acid . Long-term studies have shown that the compound’s effects on cellular function may vary, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes oxidation to form indole-3-carboxylic acid, which can further participate in metabolic reactions . These pathways are crucial for the compound’s biological activity and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s distribution is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization, with potential implications for its therapeutic applications . Understanding the subcellular distribution of the compound is crucial for optimizing its use in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: 5,6-Dichloro-1H-indole-3-carboxylic acid.
Reduction: 5,6-Dichloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
5-Bromo-1H-indole-3-carbaldehyde: Similar structure but with bromine instead of chlorine, which can affect its reactivity and biological activity.
5,6-Dimethoxy-1H-indole-3-carbaldehyde: Contains methoxy groups instead of chlorine, leading to different electronic properties and reactivity.
Uniqueness
5,6-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which enhance its reactivity in substitution reactions and potentially increase its biological activity. This makes it a valuable compound for the synthesis of novel indole derivatives with enhanced properties .
Properties
IUPAC Name |
5,6-dichloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNFVHIBQGSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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